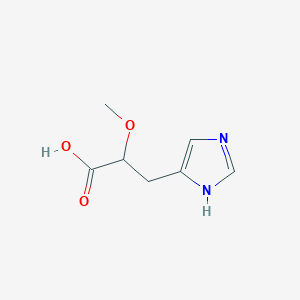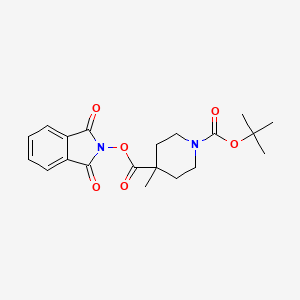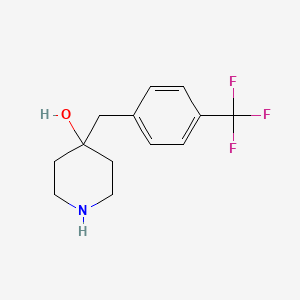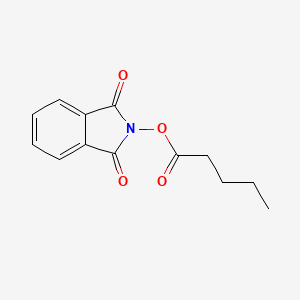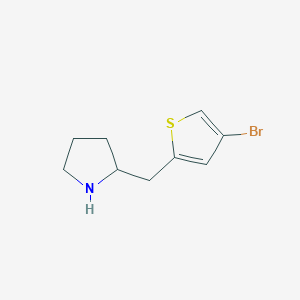
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid is a synthetic organic compound that features a cyclopropylamino group and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
Introduction of the cyclopropylamino group: This step might involve the reaction of cyclopropylamine with an appropriate intermediate.
Final assembly: The final step would involve coupling the triazole and cyclopropylamino intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Automated synthesis: To reduce human error and increase efficiency.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with enzymes or receptors, given the presence of the triazole ring which is known to interact with biological targets.
Medicine
In medicinal chemistry, it might be explored for its potential as a drug candidate, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites, or they might interact with receptors to modulate their activity. The cyclopropylamino group could enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
2-(Cyclopropylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl groups on the triazole ring.
2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)butanoic acid: Has an additional carbon in the propanoic acid chain.
Uniqueness
The presence of the dimethyl groups on the triazole ring and the cyclopropylamino group might confer unique properties, such as increased lipophilicity or enhanced binding to specific biological targets.
属性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O2/c1-6-11-7(2)14(13-6)5-9(10(15)16)12-8-3-4-8/h8-9,12H,3-5H2,1-2H3,(H,15,16) |
InChI 键 |
YVMQPJXKWUXXCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C)CC(C(=O)O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


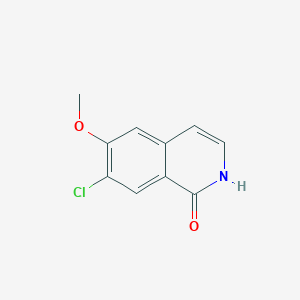

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
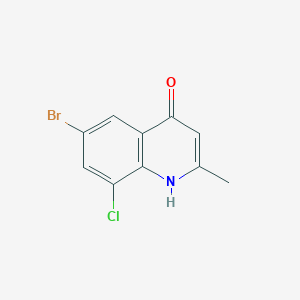
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
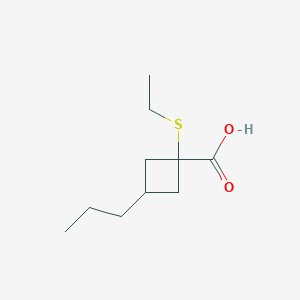
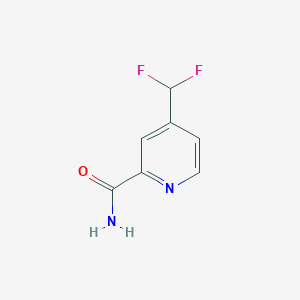
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
